5-Benzyl-1H-tetrazole is classified as a tetrazole derivative, which is a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom. Its molecular formula is with a molecular weight of 160.18 g/mol. The compound is identified by the CAS number 18489-25-3 and is known for its potential biological activities and utility in organic synthesis .
The synthesis of 5-benzyl-1H-tetrazole can be achieved through several methods, primarily involving the reaction of benzyl nitriles with sodium azide. A notable method includes the use of copper-based catalysts in N,N-dimethylformamide (DMF) under microwave irradiation conditions. The general procedure involves:
Other methods reported include using bismuth chloride as a catalyst or solid acid resins like Amberlyst-15, which enhance yields and simplify purification processes .
The molecular structure of 5-benzyl-1H-tetrazole features a benzyl group attached to the tetrazole ring. The compound exhibits a planar configuration due to the aromatic nature of the benzyl moiety. Key structural data include:
5-Benzyl-1H-tetrazole participates in various chemical reactions typical for tetrazole compounds, including:
These reactions are facilitated by the electron-withdrawing nature of the nitrogen atoms in the tetrazole ring, enhancing their reactivity.
The mechanism of action for 5-benzyl-1H-tetrazole primarily relates to its biological activity, particularly as an anti-inflammatory or antimicrobial agent. While specific mechanisms may vary depending on the application, general pathways include:
Further studies are necessary to elucidate precise mechanisms and therapeutic targets.
The physical and chemical properties of 5-benzyl-1H-tetrazole include:
These properties make it suitable for various applications in research and industry.
5-Benzyl-1H-tetrazole has diverse applications across several fields:
Research continues into its potential applications, particularly in drug discovery and materials development .
The development of 5-Benzyl-1H-tetrazole (CAS RN: 34398-16-8, C₈H₈N₄) synthesis is rooted in the broader evolution of tetrazole chemistry. Early routes relied on the classic Demko-Sharpless cycloaddition, where benzyl cyanide reacts with sodium azide under zinc salt catalysis in aqueous conditions. This method, reported in 2001, provided a foundational approach for 5-substituted 1H-tetrazoles but faced limitations in yield and substrate scope for sterically hindered derivatives [3]. Subsequent innovations addressed these challenges: Microwave-accelerated methods emerged in 2009–2013, enabling efficient conversions of deactivated nitriles in polar aprotic solvents like DMF. These approaches reduced reaction times from hours to minutes and improved yields to >80% even for electron-rich benzyl nitriles [3]. A breakthrough in sustainability came with organocatalysis; L-proline-catalyzed protocols developed by Bhagat and Telvekar (2018) offered an environmentally benign alternative, achieving excellent yields (85–95%) under mild conditions with minimal catalyst loading [3]. Parallel work on N-1 regioisomers (e.g., 1-benzyl-5-amino-1H-tetrazole) expanded synthetic accessibility through tailored alkylation strategies, as demonstrated by X-ray crystallography studies in 2014 .
Table 1: Evolution of Key Synthetic Methods for 5-Benzyl-1H-Tetrazole
Year | Method | Catalyst/Conditions | Yield Range | Key Advance |
---|---|---|---|---|
2001 | [2+3] Cycloaddition | ZnCl₂/H₂O/reflux | 70–85% | Broad substrate tolerance |
2009 | Microwave acceleration | Triethylammonium chloride/nitrobenzene | 75–95% | Reduced reaction time (<30 min) |
2018 | Organocatalysis | L-proline/H₂O/80°C | 85–95% | Eco-friendly, low catalyst loading (5 mol%) |
2020 | Pd/Cu cross-coupling | Aryl bromides/tetrazole | 65–90% | Late-stage diversification at C-5 |
5-Benzyl-1H-tetrazole exemplifies the strategic importance of tetrazoles in medicinal and materials chemistry. Its planar, aromatic 5-membered ring (6π-electron system) exhibits a pKa (~4.9) comparable to carboxylic acids, enabling bioisosteric replacement that enhances metabolic stability and membrane permeability in pharmaceuticals [9] [4]. This property underpins its role in angiotensin II receptor blockers (e.g., analogs of losartan) and antimicrobial agents, where the tetrazole ring mimics carboxylate binding without esterase susceptibility [4].
Structurally, the benzyl moiety enables diverse functionalization, serving as a handle for electrophilic substitution or hydrogen bonding interactions. Crystallographic studies of derivatives like 1-benzyl-5-amino-1H-tetrazole reveal extended hydrogen-bonded networks (N–H···N type), forming dimeric units in the solid state. These interactions stabilize monoclinic crystal structures (space group P2₁/c) with lattice parameters a = 14.91 Å, b = 5.12 Å, c = 11.19 Å . Computational analyses (DFT/B3LYP) confirm that dimeric or tetrameric models best replicate experimental geometries, highlighting the role of intermolecular forces in supramolecular assembly .
In drug discovery, 5-Benzyl-1H-tetrazole serves as a precursor for "tetrazole building blocks." Recent innovations include Passerini three-component reactions (PT-3CR) that convert it into aldehydes like α-(1-benzyl-1H-tetrazol-5-yl)methanol. These aldehydes integrate into multicomponent reactions (Ugi, Passerini), enabling combinatorial synthesis of complex, drug-like scaffolds—a strategy complementary to late-stage nitrile cyclization [4].
Table 2: Structural and Electronic Properties of 5-Benzyl-1H-Tetrazole
Property | Value/Description | Method of Determination |
---|---|---|
Molecular formula | C₈H₈N₄ | Elemental analysis |
Crystal system | Monoclinic (P2₁/c) | Single-crystal XRD |
Hydrogen bonding | N–H···N (dimeric chains) | FT-IR, XRD |
Aromaticity | 6π-electron system | DFT calculations (B3LYP/6-311G) |
pKa | ~4.9 | Potentiometric titration |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1